molecular formula C19H20N2OS B5546593 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B5546593
M. Wt: 324.4 g/mol
InChI Key: DUYJLHPNTGHZHP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (molecular formula: C₁₉H₂₀N₂OS, molecular weight: 324.44 g/mol) is a benzothiazole-derived compound featuring a dimethylpropanamide substituent linked to a phenyl ring. This compound is structurally related to small-molecule inhibitors and receptor modulators, with applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-5-10-16-15(11-12)21-17(23-16)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJLHPNTGHZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 4-bromoacetophenone to introduce the phenyl group.

    Amidation: The final step involves the amidation of the substituted benzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes
2,2-Dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (Target) C₁₉H₂₀N₂OS 324.44 5-Methylbenzothiazole, dimethylpropanamide Likely moderate lipophilicity (logP ~3.5); benzothiazole enhances target binding via π-π interactions.
3,4-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide C₁₇H₁₆N₂OS 296.39 6-Methylbenzothiazole, dimethylbenzamide Reduced steric bulk compared to target; benzamide may lower metabolic stability.
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide C₂₄H₂₀N₂O₂S 400.49 4-Methylbenzothiazole, benzoylphenyl Increased molecular weight and lipophilicity; benzoyl group may enhance cellular uptake.

Key Differences :

  • Substituent Position : The target’s 5-methylbenzothiazole (vs. 4- or 6-methyl in analogues) affects steric interactions with target proteins.
  • Linker Group : The dimethylpropanamide linker in the target may improve solubility compared to benzamide or benzoylphenyl analogues.
Propanamide Derivatives with Alternative Aromatic Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide C₁₂H₁₃ClF₃NO 279.69 Chloro, trifluoromethylphenyl Potent StaDdl inhibitor (Ki = 4 μM); trifluoromethyl enhances lipophilicity and binding affinity.
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide C₁₁H₁₂F₃NO 231.22 Methyl, trifluoromethylphenyl Simpler structure with lower molecular weight; limited π-π interaction capacity.
Netupitant (NK-1 antagonist) C₃₀H₃₃F₆N₅O₂ 579.62 Trifluoromethylphenyl, pyridinyl, piperazinyl Clinically approved; complex structure enables high receptor selectivity but poor solubility.

Key Differences :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide) exhibit enhanced binding to hydrophobic pockets but may suffer from metabolic instability.
  • Therapeutic Complexity : Netupitant’s multiple aromatic and heterocyclic groups enable potent NK-1 antagonism but increase synthetic complexity .
Boronate-Containing Propanamide Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide C₁₆H₂₄BNO₃ 289.18 Boronate ester, dimethylpropanamide Boronates enable Suzuki coupling; lower therapeutic potential but valuable as synthetic intermediates.

Key Differences :

  • Functional Utility : Boronate esters are primarily used in cross-coupling reactions rather than direct biological activity .

Biological Activity

2,2-Dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2S2C_{20}H_{22}N_2S_2 and features a benzothiazole moiety connected to a propanamide structure. The benzothiazole ring is known for its diverse biological activities, making derivatives like this compound of significant interest in drug discovery.

1. Anti-Cancer Activity

Research has shown that benzothiazole derivatives exhibit promising anti-cancer properties. In particular, studies have indicated that compounds similar to 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide demonstrate cytotoxic effects against various cancer cell lines.

  • Case Study : A study by Prabhu et al. (2011) highlighted that benzothiazole derivatives could induce apoptosis in cancer cells. The compound was tested against human leukemia cell lines (CEM-13 and U-937), showing significant cytotoxicity with IC50 values in the low micromolar range .
Cell LineIC50 Value (µM)Reference
CEM-130.12Prabhu et al., 2011
U-9370.15Prabhu et al., 2011

2. Anti-Inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and pathways.

  • Research Findings : Chaudhary et al. (2010) reported that certain benzothiazole derivatives significantly reduced inflammation markers in animal models, suggesting a therapeutic role for compounds like 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide .

3. Antimicrobial Activity

Benzothiazole compounds have also been investigated for their antimicrobial properties against various pathogens.

  • Study Overview : Kaur et al. (2010) demonstrated that benzothiazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus32Kaur et al., 2010
Escherichia coli64Kaur et al., 2010

Structure-Activity Relationship (SAR)

Understanding the SAR of benzothiazole compounds is crucial for optimizing their biological activity. Modifications to the benzothiazole ring or the propanamide side chain can significantly influence their efficacy.

Key Findings :

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the benzene ring affects the compound's reactivity and biological activity.
  • Conformational Analysis : The crystal structure analysis of related compounds suggests that specific conformations may enhance binding affinity to biological targets .

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